molecular formula C21H30BNO4 B12091603 ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate

ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate

Cat. No.: B12091603
M. Wt: 371.3 g/mol
InChI Key: DUQUMTYYZAUNHP-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate is a complex organic compound with significant interest in the fields of organic and medicinal chemistry. This compound features a pyridine ring substituted with a benzyl group, a boronic ester, and an ethyl ester, making it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include boronic acids, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
  • Ethyl 2-(2-thioxo-2,3-dihydrothiazol-4-yl)acetate
  • (6-Fluoroquinolin-3-yl)boronic acid

Uniqueness

Ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate is unique due to its combination of a boronic ester and a pyridine ring, which provides a versatile platform for various chemical modifications and applications. Its ability to form reversible covalent bonds and participate in diverse chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C21H30BNO4

Molecular Weight

371.3 g/mol

IUPAC Name

ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate

InChI

InChI=1S/C21H30BNO4/c1-6-25-19(24)17-12-13-23(14-16-10-8-7-9-11-16)15-18(17)22-26-20(2,3)21(4,5)27-22/h7-11H,6,12-15H2,1-5H3

InChI Key

DUQUMTYYZAUNHP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(CCN(C2)CC3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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